molecular formula C15H11BrClN3O B12181481 2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide

Cat. No.: B12181481
M. Wt: 364.62 g/mol
InChI Key: JSOJXLMSNFQXDR-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 6-bromoindole.

    Acylation: The 6-bromoindole is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form 6-bromo-1-(chloroacetyl)indole.

    Coupling with 2-chloropyridine: The final step involves coupling the 6-bromo-1-(chloroacetyl)indole with 2-chloropyridine-3-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide: Lacks the bromine atom on the indole ring.

    2-(6-bromo-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the chlorine atom on the pyridine ring.

    2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-4-yl)acetamide: The chlorine atom is at a different position on the pyridine ring.

Uniqueness

The presence of both the bromine atom on the indole ring and the chlorine atom on the pyridine ring makes 2-(6-bromo-1H-indol-1-yl)-N-(2-chloropyridin-3-yl)acetamide unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11BrClN3O

Molecular Weight

364.62 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(2-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C15H11BrClN3O/c16-11-4-3-10-5-7-20(13(10)8-11)9-14(21)19-12-2-1-6-18-15(12)17/h1-8H,9H2,(H,19,21)

InChI Key

JSOJXLMSNFQXDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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